1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-yl 2,6-difluorobenzenesulfonate
Overview
Description
“[1-Methyl-3-(1-methylpiperidin-4-yl)indol-6-yl] 2,6-difluorobenzenesulfonate” is a chemical compound with the molecular formula C21H22F2N2O3S .
Molecular Structure Analysis
The molecular structure information is not specifically mentioned in the available resources .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specifically mentioned in the available resources .Scientific Research Applications
Antibacterial Properties
Research has shown that derivatives containing 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities exhibit valuable antibacterial properties. For instance, a study on the synthesis, spectral analysis, and antibacterial evaluation of 5-substituted-1,3,4- oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides demonstrated these compounds' potential in combating bacterial infections, highlighting the significance of the sulfamoyl and piperidine groups in conferring antibacterial activity (Aziz‐ur‐Rehman et al., 2017).
Reactivity Studies
The reactivity of related sulfonate compounds towards different classes of nucleophiles has been systematically studied. For example, research on (E)-4,4,4-trifluorobut-2-en-1-yl 4-methylbenzenesulfonate explored its reactivity, shedding light on the potential chemical interactions and transformations that compounds with similar sulfonate functionalities might undergo, which is crucial for their application in synthetic chemistry (Elsa Forcellini et al., 2015).
Polymorphic Transitions
The effects of molecular structure on polymorphic transitions have been studied, providing insights into how different structural features influence the physical and chemical properties of compounds. Such knowledge is critical for understanding the behavior of complex molecules under different conditions, which can have implications for their use in materials science and pharmaceuticals (M. Horiguchi et al., 2008).
Dual Inhibitor Properties
Compounds with similar structures have been identified as dual inhibitors of cholinesterase and monoamine oxidase, highlighting their potential therapeutic applications in treating neurodegenerative diseases. This suggests that compounds with similar functionalities might also possess valuable pharmacological properties, warranting further investigation into their biological activities (Oscar M. Bautista-Aguilera et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[1-methyl-3-(1-methylpiperidin-4-yl)indol-5-yl] 2,6-difluorobenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N2O3S/c1-24-10-8-14(9-11-24)17-13-25(2)20-7-6-15(12-16(17)20)28-29(26,27)21-18(22)4-3-5-19(21)23/h3-7,12-14H,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHNZWIPSZUYDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CN(C3=C2C=C(C=C3)OS(=O)(=O)C4=C(C=CC=C4F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196217 | |
Record name | SGS-518 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-yl 2,6-difluorobenzenesulfonate | |
CAS RN |
445441-26-9 | |
Record name | SGS-518 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0445441269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SGS-518 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZENESULFONIC ACID, 2,6-DIFLUORO-, 1-METHYL-3-(1-METHYL-4-PIPERIDINYL)-1H-INDOL-5-YL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97S8606IT3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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